Tirofiban-d9 is a deuterium-labeled derivative of tirofiban, a potent reversible antagonist of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. Tirofiban is primarily employed in clinical settings to prevent thrombotic events in patients experiencing non-ST elevation acute coronary syndrome. The incorporation of deuterium in tirofiban-d9 enhances its pharmacokinetic properties, making it useful for research purposes, particularly in studies involving drug metabolism and pharmacodynamics.
Tirofiban-d9 exhibits biological activities consistent with those of tirofiban, including:
The synthesis of tirofiban-d9 involves specific modifications to the synthesis pathway of tirofiban. Key steps include:
For example, one synthetic route involves reacting tyrosine derivatives with bis-trimethylsilyl trifluoroacetamide to yield intermediates that are subsequently modified to form tirofiban-d9 .
Tirofiban-d9 is primarily utilized in research settings for:
Studies have demonstrated that tirofiban-d9 interacts effectively with various biological systems:
Tirofiban-d9 shares structural and functional similarities with several other compounds used as antiplatelet agents. Here are some notable comparisons:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Eptifibatide | Similar | Glycoprotein IIb/IIIa antagonist | Peptide-based structure |
| Abciximab | Similar | Glycoprotein IIb/IIIa antagonist | Monoclonal antibody |
| Cilostazol | Less similar | Phosphodiesterase inhibitor | Different mechanism (vasodilation) |
| Vorapaxar | Less similar | Protease-activated receptor-1 antagonist | Distinct target (thrombin receptor) |
Tirofiban-d9's uniqueness lies in its stable isotope labeling, which facilitates detailed pharmacokinetic studies that are not possible with non-labeled compounds. This characteristic enhances its utility in understanding drug interactions and metabolism in clinical research.
The synthesis of tirofiban-d9 involves strategic deuterium incorporation into the tirofiban backbone at nine specific hydrogen positions. One documented method begins with the preparation of 4-(4-pyridyl)-1-butanoic acid (Intermediate I) through a condensation reaction between 4-vinylpyridine and diethyl malonate under alkaline conditions. Subsequent reduction steps using sodium borohydride in tetrahydrofuran yield 4-(4-pyridyl)-1-butanol (Intermediate II), which undergoes sulfonation and coupling reactions to form the tirofiban core structure.
Deuterium labeling occurs during the final stages of synthesis through hydrogen-deuterium exchange reactions. Key steps involve:
A comparative analysis of synthetic yields shows that deuterium incorporation reduces overall reaction efficiency by approximately 15–20% compared to non-deuterated synthesis routes, primarily due to the kinetic isotope effect.
Tirofiban-d9 maintains the core structure of tirofiban while incorporating nine deuterium atoms at metabolically stable positions. Nuclear magnetic resonance (NMR) studies confirm deuterium placement at:
Modern labeling techniques employ:
Mass spectrometry analysis reveals a characteristic isotopic pattern with a +9 mass shift compared to non-deuterated tirofiban, confirmed by the molecular ion peak at m/z 486.11.
| Property | Tirofiban-d9 | Non-Deuterated Tirofiban |
|---|---|---|
| Molecular formula | C₂₂H₂₈D₉ClN₂O₅S | C₂₂H₃₆ClN₂O₅S |
| Molecular weight (g/mol) | 486.11 | 440.04 |
| LogP | 2.1 ± 0.3 | 2.3 ± 0.2 |
| Water solubility (mg/mL) | 12.4 | 15.8 |
| pKa | 7.1 (amine), 3.2 (sulfonyl) | 7.1, 3.2 |
The deuterium substitution induces subtle changes in physicochemical behavior:
Deuterium labeling significantly impacts metabolic pathways. In vitro studies using human liver microsomes demonstrate:
| Technique | Tirofiban-d9 Signature | Non-Deuterated Signature |
|---|---|---|
| LC-MS/MS | m/z 486.11 → 369.08 | m/z 440.04 → 323.01 |
| ¹H NMR (400 MHz, D₂O) | δ 1.25 (d, 9H, D-CD₂) | δ 1.28 (m, 9H, CH₂) |
| IR Spectroscopy | C-D stretch at 2150 cm⁻¹ | C-H stretch at 2950 cm⁻¹ |
Tirofiban-d9, a deuterium-labeled analog of tirofiban with the molecular formula C22H27D9N2O5S, serves as a valuable internal standard in bioanalytical research [1]. The compound features nine deuterium atoms incorporated into the butyl chain of the molecule, providing a distinct mass difference from the non-labeled tirofiban while maintaining nearly identical chemical properties [5]. This characteristic makes Tirofiban-d9 particularly suitable for liquid chromatography-mass spectrometry protocols designed for quantitative analysis [7].
Sample preparation for Tirofiban-d9 analysis typically involves liquid-liquid extraction or solid-phase extraction methods to isolate the compound from biological matrices [7]. In a standard protocol, Tirofiban-d9 is added to plasma or serum samples as an internal standard prior to extraction [14]. The addition of this deuterated internal standard compensates for potential losses during sample preparation and corrects for matrix effects during analysis, significantly improving the accuracy of quantification [14] [15].
For optimal results, samples containing Tirofiban-d9 should be stored in airtight vials with minimal headspace at -80°C to prevent degradation of the isotope-labeled compound [16]. Under these conditions, recovery rates exceeding 93% can be maintained even after one year of storage [16]. The extraction efficiency of Tirofiban-d9 from biological matrices typically ranges from 90% to 100%, demonstrating excellent recovery characteristics essential for reliable quantification [16].
The chromatographic separation of Tirofiban-d9 is commonly achieved using reversed-phase columns with C18 stationary phases [4] [7]. A typical mobile phase composition consists of a mixture of acetonitrile and aqueous buffer, such as phosphate buffer at pH 3-5 [4]. The following table outlines optimal chromatographic conditions for Tirofiban-d9 analysis:
| Parameter | Optimal Condition |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 μm particle size |
| Mobile Phase | Phosphate buffer (pH 3-5):Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | Ambient (20-25°C) |
| Injection Volume | 10-20 μL |
| Run Time | 10-15 minutes |
| Retention Time | Approximately 4-5 minutes |
These conditions ensure adequate separation of Tirofiban-d9 from potential interfering compounds while maintaining peak symmetry and resolution [4] [9].
Mass spectrometric detection of Tirofiban-d9 is typically performed using electrospray ionization in positive mode [7]. The compound is monitored in multiple reaction monitoring mode to enhance sensitivity and specificity [7]. Due to the deuterium labeling, Tirofiban-d9 exhibits a mass shift of 9 Da compared to non-labeled tirofiban, allowing clear differentiation between the analyte and internal standard [12] [14].
The co-elution of Tirofiban-d9 with non-deuterated tirofiban during chromatographic separation is a significant advantage, as it ensures that both compounds experience identical matrix effects during ionization [14] [21]. This characteristic is crucial for accurate quantification, particularly when analyzing samples with variable matrix compositions such as individual patient plasma samples [14].
The optimization of high-performance liquid chromatography methods for Tirofiban-d9 analysis requires careful consideration of multiple parameters to achieve optimal separation, sensitivity, and reproducibility [9] [11]. The development process typically follows a systematic approach to identify the most suitable conditions for quantification [29].
The selection of an appropriate column is critical for achieving efficient separation of Tirofiban-d9 [9]. Reversed-phase C18 columns are commonly employed due to their versatility and compatibility with the physicochemical properties of Tirofiban-d9 [4] [11]. Column dimensions of 250 mm × 4.6 mm with 5 μm particle size have demonstrated excellent performance for this application [4] [9].
Column temperature control is another important parameter that affects separation efficiency [29]. While most methods operate at ambient temperature, maintaining a consistent temperature is essential for reproducible retention times [11]. Temperature optimization studies have shown that a controlled temperature between 20-25°C provides optimal peak shape and resolution for Tirofiban-d9 [9] [11].
The composition of the mobile phase significantly influences the chromatographic behavior of Tirofiban-d9 [4] [9]. A mixture of phosphate buffer and acetonitrile has been established as an effective mobile phase for this compound [4]. The pH of the buffer component is particularly important, with optimal separation achieved at pH 3-5 [4] [11].
The ratio of aqueous to organic components in the mobile phase affects both retention time and peak shape [9]. For Tirofiban-d9, a ratio of 70:30 (buffer:acetonitrile) has been found to provide adequate retention while maintaining good peak symmetry [4] [9]. Isocratic elution is generally sufficient for Tirofiban-d9 analysis, although gradient elution may be employed for complex sample matrices [11] [20].
Ultraviolet detection at wavelengths between 210-277 nm has been successfully employed for Tirofiban-d9 quantification in HPLC methods [9] [11]. The optimal wavelength depends on the specific formulation and sample matrix, with 227 nm providing good sensitivity for most applications [4]. The following table summarizes the detection parameters for Tirofiban-d9 analysis:
| Detection Parameter | Optimal Setting |
|---|---|
| Detection Method | Ultraviolet absorption |
| Primary Wavelength | 227 nm |
| Alternative Wavelength | 210 nm (for increased sensitivity) |
| Bandwidth | 4 nm |
| Reference Wavelength | 360 nm |
| Response Time | 2.0 seconds |
These detection parameters ensure optimal signal-to-noise ratio and sensitivity for Tirofiban-d9 quantification [4] [11].
Optimized HPLC methods for Tirofiban-d9 typically demonstrate excellent performance characteristics [9] [11]. The linearity range extends from approximately 100 ng/mL to 1400 ng/mL, with correlation coefficients exceeding 0.999 [9]. The limit of detection is approximately 90 ng/mL, while the limit of quantification is around 400 ng/mL [9]. System suitability parameters, including tailing factor (less than 1.0), theoretical plates (greater than 2000), and resolution (greater than 5.0), indicate good chromatographic performance [9] [11].
The validation of analytical methods for isotopically labeled compounds such as Tirofiban-d9 requires careful consideration of specific parameters to ensure reliable and accurate results [16] [24]. The validation process follows established guidelines, such as those provided by the International Council for Harmonisation (ICH) and regulatory agencies [24] [25].
Specificity and selectivity are critical validation parameters for Tirofiban-d9 analysis [24] [27]. The method must be capable of unequivocally identifying and quantifying Tirofiban-d9 in the presence of potential interfering substances, including the non-labeled tirofiban, matrix components, and degradation products [24] [31].
Assessment of specificity typically involves analyzing blank matrix samples, matrix spiked with Tirofiban-d9, and matrix containing both Tirofiban-d9 and non-labeled tirofiban [14] [24]. Chromatographic separation should demonstrate adequate resolution between Tirofiban-d9 and potential interfering compounds, although co-elution with non-labeled tirofiban is acceptable and even advantageous when using mass spectrometric detection [14] [21].
The linearity of the analytical method for Tirofiban-d9 quantification must be established across the intended concentration range [24] [25]. Calibration curves are typically constructed using at least six concentration levels, covering the expected range of sample concentrations [24] [27]. For Tirofiban-d9, a linear relationship between concentration and response should be demonstrated with correlation coefficients (r²) greater than 0.99 [9] [24].
The range of the method is defined as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision have been demonstrated [24] [25]. For Tirofiban-d9 analysis, the range typically extends from the limit of quantification to at least 150% of the expected sample concentration [9] [24].
Accuracy represents the closeness of agreement between the measured value and the true value of Tirofiban-d9 in the sample [24] [27]. It is typically assessed by analyzing samples with known concentrations of Tirofiban-d9 and calculating the percentage recovery [24] [25]. The following table presents typical accuracy requirements for Tirofiban-d9 analysis:
| Concentration Level | Acceptable Recovery Range |
|---|---|
| Limit of Quantification | 80-120% |
| Low (3× LOQ) | 85-115% |
| Medium (50% of range) | 90-110% |
| High (80% of range) | 90-110% |
Precision evaluates the closeness of agreement between multiple measurements of the same sample [24] [31]. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (between-laboratory precision) [24] [25]. For Tirofiban-d9 analysis, the relative standard deviation should not exceed 15% at any concentration level, except at the limit of quantification where 20% is acceptable [16] [28].
Stability assessment is particularly important for isotopically labeled compounds like Tirofiban-d9 to ensure that no significant degradation or back-exchange of deuterium occurs during sample storage and analysis [12] [16]. Stability studies should evaluate:
For Tirofiban-d9, stability studies have demonstrated excellent stability under appropriate storage conditions, with recovery rates exceeding 90% after one year of storage at -80°C [16]. The deuterium label shows no significant back-exchange under neutral and acidic conditions, ensuring the integrity of the internal standard during analysis [12].
The assessment of matrix effects is critical for LC-MS methods using isotopically labeled internal standards like Tirofiban-d9 [14] [16]. Matrix effects can significantly impact ionization efficiency and, consequently, the accuracy of quantification [14]. The use of Tirofiban-d9 as an internal standard helps compensate for these effects, as both the analyte and internal standard experience identical matrix effects during ionization [14] [15].
Recovery studies evaluate the extraction efficiency of the sample preparation procedure [14] [16]. For Tirofiban-d9, recovery is typically assessed by comparing the response of extracted samples to that of non-extracted standards at equivalent concentrations [14]. Recovery rates exceeding 90% are generally considered acceptable for bioanalytical methods [16] [28].